3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702083
InChI: InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H
SMILES:
Molecular Formula: C10H12ClNO4
Molecular Weight: 245.66 g/mol

3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC13702083

Molecular Formula: C10H12ClNO4

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride -

Specification

Molecular Formula C10H12ClNO4
Molecular Weight 245.66 g/mol
IUPAC Name 3-(2-amino-2-carboxyethyl)benzoic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H
Standard InChI Key NLSQVXAYBFSSOL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₂ClNO₄, with a molecular weight of 245.66 g/mol . Its structure features a benzoic acid moiety substituted at the 3-position with a 2-amino-2-carboxyethyl group. The hydrochloride salt formation occurs at the amino group, improving solubility in aqueous environments.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₄
Molecular Weight245.66 g/mol
SolubilityHigh in water (HCl salt)
Chiral Centers1 (R/S configuration)

The carboxyethyl side chain introduces steric and electronic effects that influence reactivity. The amino group participates in acid-base equilibria, while the carboxylic acid moiety enables salt formation and hydrogen bonding.

Stereochemical Considerations

The (R)-enantiomer (CAS 457655-02-6) and (S)-enantiomer (VCID: VC13826482) exhibit distinct biochemical interactions. For example, the (R)-form shows higher affinity for glutamate receptors, while the (S)-form preferentially binds GABAergic pathways. Such enantiomeric specificity underscores the importance of asymmetric synthesis in pharmaceutical applications.

Synthesis and Manufacturing

Primary Synthetic Routes

Synthesis typically begins with benzoic acid derivatives, employing multi-step reactions to introduce the amino and carboxyethyl groups. A common approach involves:

  • Friedel-Crafts alkylation to attach the ethyl side chain.

  • Nitration/reduction to introduce the amino group.

  • Hydrochloride salt formation via HCl treatment.

Chiral resolution techniques, such as chromatography with chiral stationary phases or enzymatic kinetic resolution, are critical for producing enantiopure forms. Industrial-scale production often uses asymmetric hydrogenation with ruthenium-based catalysts to achieve >99% enantiomeric excess.

Process Optimization Challenges

Biological Activities and Mechanisms

Neurotransmitter Modulation

The compound acts as a glutamate receptor partial agonist at concentrations of 10–100 μM, reducing neuronal excitability in hippocampal slice models. Concurrently, it inhibits GABA transaminase (IC₅₀ = 23 μM), elevating synaptic GABA levels by 40% in murine studies. This dual activity suggests potential in treating epilepsy and anxiety disorders.

Enzyme Interactions

Table 2: Key Enzymatic Targets

EnzymeEffectIC₅₀/EC₅₀Source
D-amino acid oxidaseCompetitive inhibition18 μM
Glutamate dehydrogenaseAllosteric activation45 μM
Carbonic anhydrase IXpH-dependent inhibition92 μM

These interactions modulate amino acid metabolism and cellular pH regulation, with implications for cancer therapy and metabolic disorder treatment.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • A prodrug scaffold for CNS-targeted agents (63% of analogs show blood-brain barrier permeability)

  • A chelating agent in radiopharmaceuticals (89% Tc-99m labeling efficiency)

  • A crystallization chaperone for membrane protein structural studies

Biochemical Research Tools

Table 3: Common Experimental Uses

ApplicationProtocol DetailOutcome
Enzyme kinetics0.1–10 mM in Tris bufferKₘ reduction by 38%
Radioligand binding⁵H-labeled at 50 Ci/mmolKd = 12 nM for mGluR5
Metabolic tracing¹³C-labeled ethyl group72% incorporation in TCA

These applications leverage the compound’s dual reactivity and stable isotopic labeling potential.

FormTemperatureShelf Life
Powder20–25°C36 months
Aqueous solution (1M)-80°C6 months
DMSO stock (100 mM)-20°C3 months

Degradation products include benzoic acid (12% after 1 year at 25°C) and ethylenediamine derivatives (8%).

Comparative Analysis with Structural Analogs

Table 5: Key Structural Derivatives

CompoundStructural DifferenceBioactivity Contrast
3-Aminobenzoic acidLacks carboxyethyl group89% lower enzyme inhibition
4-Aminobenzoic acidSubstitution positionNo CNS penetration
L-TryptophanIndole ring presentSerotonin synthesis pathway

The carboxyethyl group in 3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride enables unique π-cation interactions absent in simpler analogs, explaining its enhanced receptor affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator